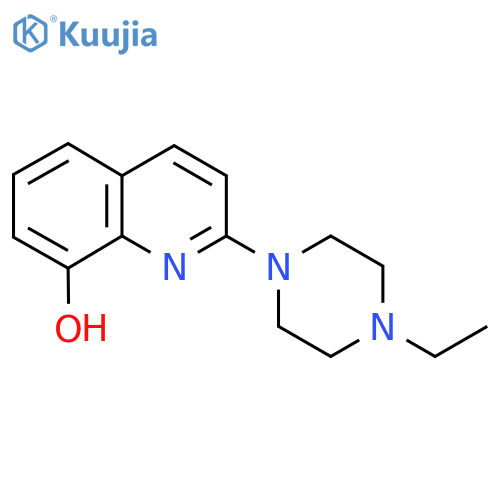Cas no 1225946-25-7 (2-(4-Ethylpiperazin-1-yl)quinolin-8-ol)

1225946-25-7 structure
商品名:2-(4-Ethylpiperazin-1-yl)quinolin-8-ol
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 2-(4-Ethyl-piperazin-1-yl)-quinolin-8-ol
- 1225946-25-7
- 2-(4-Ethylpiperazin-1-yl)quinolin-8-ol
- 8-Quinolinol, 2-(4-ethyl-1-piperazinyl)-
-
- インチ: 1S/C15H19N3O/c1-2-17-8-10-18(11-9-17)14-7-6-12-4-3-5-13(19)15(12)16-14/h3-7,19H,2,8-11H2,1H3
- InChIKey: GZEUFZYJIYOPTR-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC2C=CC(=NC=21)N1CCN(CC)CC1
計算された属性
- せいみつぶんしりょう: 257.152812238g/mol
- どういたいしつりょう: 257.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM228655-1g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 95% | 1g |
$411 | 2021-08-04 | |
| Chemenu | CM228655-10g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 95% | 10g |
$1206 | 2021-08-04 | |
| Chemenu | CM228655-1g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 95% | 1g |
$484 | 2022-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668090-5g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 98% | 5g |
¥12348.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668090-1g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 98% | 1g |
¥6856.00 | 2024-08-09 | |
| Chemenu | CM228655-5g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 95% | 5g |
$856 | 2021-08-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668090-10g |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol |
1225946-25-7 | 98% | 10g |
¥16069.00 | 2024-08-09 |
2-(4-Ethylpiperazin-1-yl)quinolin-8-ol 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
1225946-25-7 (2-(4-Ethylpiperazin-1-yl)quinolin-8-ol) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 503537-97-1(4-bromooct-1-ene)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 124-83-4((1R,3S)-Camphoric Acid)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
